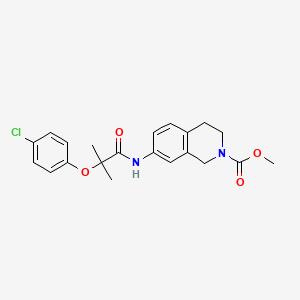

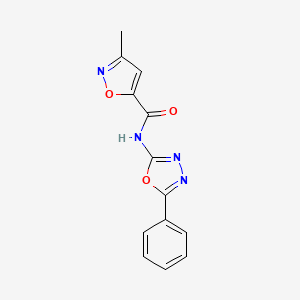

![molecular formula C14H11F3N4O B2706905 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 477762-36-0](/img/structure/B2706905.png)

2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a 1,3,4-oxadiazole ring, a pyrazole ring, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and pyrazole rings suggests that this compound could have a planar structure. The trifluoromethyl group could introduce some steric hindrance, potentially affecting the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazole and pyrazole rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, including derivatives like 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole, are characterized by their presence in synthetic molecules exhibiting a wide range of bioactivities. These compounds have effective binding capabilities with different enzymes and receptors due to their structural features, facilitating various weak interactions in biological systems. The 1,3,4-oxadiazole derivatives have shown therapeutic potency against numerous ailments, contributing significantly to medicinal chemistry. Their applications span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antihypertensive, antihistaminic, antiparasitic, and antiviral agents, among others (Verma et al., 2019).

Potential in Metal-Ion Sensing Applications

The structural uniqueness of 1,3,4-oxadiazole scaffolds, such as the 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole, offers advantages in the development of fluorescent frameworks, particularly in chemosensors. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, are explored as prominent candidates for metal-ion sensors. Their application in selective metal-ion sensing illustrates the versatility of 1,3,4-oxadiazoles beyond pharmacological interests (Sharma et al., 2022).

Antimicrobial Properties

The search for new antimicrobial agents has directed attention toward 1,3,4-oxadiazole derivatives due to their demonstrated activities against a variety of microbial pathogens. These derivatives, including the specified compound, exhibit significant antibacterial, antifungal, antiprotozoal, and antiviral activities, making them promising candidates for the development of new antimicrobial drugs. Their efficacy often surpasses that of existing antibiotics and antimicrobial agents, highlighting their potential in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).

Contribution to Heterocyclic Chemistry

The exploration of 1,3,4-oxadiazoles, including derivatives like 2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole, enriches heterocyclic chemistry with valuable insights into their synthetic routes, biological roles, and applications in drug development. Their broad biological activities and structural versatility underscore the importance of 1,3,4-oxadiazoles in the ongoing search for new therapeutic agents (Nayak & Poojary, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound contains a trifluoromethyl group and a pyrazole ring, both of which are known to interact with various biological targets. The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which could influence its behavior in different environments .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c1-8-3-5-9(6-4-8)12-18-19-13(22-12)10-7-21(2)20-11(10)14(15,16)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZETTVLWQYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CN(N=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

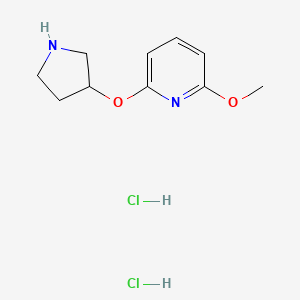

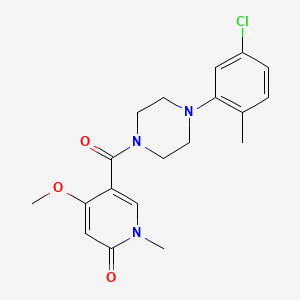

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)

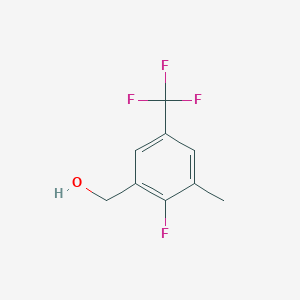

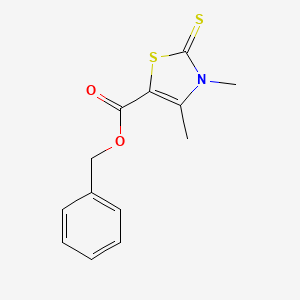

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2706825.png)

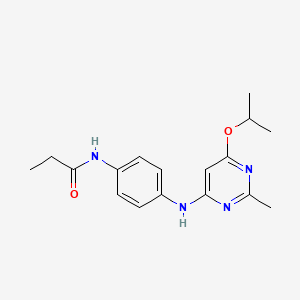

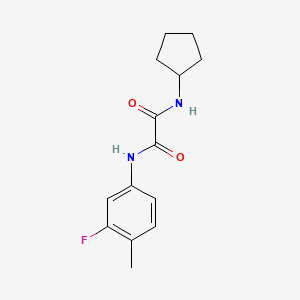

![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)

![2-imino-N-(3-methoxypropyl)-10-methyl-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2706834.png)

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)